4-Fluoro-2-nitrobenzenethiol

Übersicht

Beschreibung

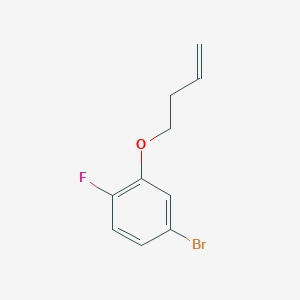

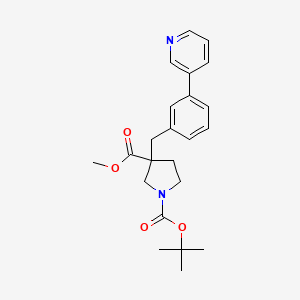

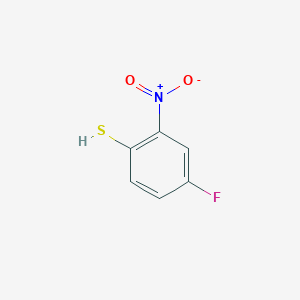

4-Fluoro-2-nitrobenzenethiol, also known as 4-Fluoro-2-nitrothiophenol, is a sulfur-containing organic compound that belongs to the class of thiol compounds. It has a molecular weight of 173.17 .

Molecular Structure Analysis

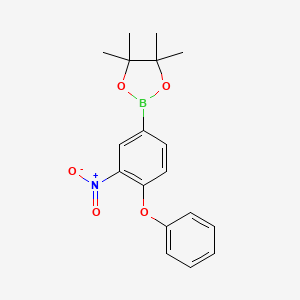

The molecular formula of 4-Fluoro-2-nitrobenzenethiol is C6H4FNO2S. This compound contains fluorine, nitro, and thiol functional groups, which contribute to its unique properties and potential applications.Physical And Chemical Properties Analysis

4-Fluoro-2-nitrobenzenethiol is a solid compound . It is insoluble in water. The compound has a yellow color.Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Reactions

4-Fluoro-2-nitrobenzenethiol is involved in palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling reactions. These processes are significant for creating complex organic compounds, with the effectiveness of the catalysis being ligand-dependent. Notably, the control experiments underscored the crucial role of palladium in these reactions, affirming the oxidative addition/reductive elimination pathway as a plausible mechanism (Y. M. Kim & Shu Yu, 2003).

Synthesis and Characterization

The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, closely related to 4-Fluoro-2-nitrobenzenethiol, achieved a high yield through a reaction involving commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid. The structural confirmation via X-ray crystallography, alongside characterization through NMR, elemental analysis, and other spectroscopic methods, highlights the versatility and reactivity of fluoro-nitrobenzene derivatives (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018).

Molecular Ordering Studies

A comparative statistical analysis of molecular ordering for smectogenic compounds, including derivatives of fluoro-nitrobenzene, utilized quantum mechanics and intermolecular forces evaluations. This research provides insights into the atomic charge, dipole moment, and total interaction energy values, contributing to our understanding of molecular interactions at the phase transition temperature in dielectric mediums (D. P. Ojha, 2005).

Functionalization of Silica Particles

In materials science, fluoro-nitro-substituted aromatic compounds, akin to 4-Fluoro-2-nitrobenzenethiol, have been used for the functionalization of silica particles. This study showed that nucleophilic aromatic substitution reactions enable the attachment of primary amino and chromophoric groups to silica surfaces, opening new avenues for material functionalization and sensor development (Isabelle Roth et al., 2006).

Electrochemical Biosensors

A groundbreaking application involves the development of a biosensor platform based on 4-Fluoro-3-nitrophenyl grafted gold electrodes. This platform enables the label-free electrochemical detection of proteins, such as interleukin-2, illustrating the potential of fluoro-nitrobenzene derivatives in biomedical diagnostics and analytical chemistry (S. Arya & M. K. Park, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-2-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMOIJGXLSPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrobenzenethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)